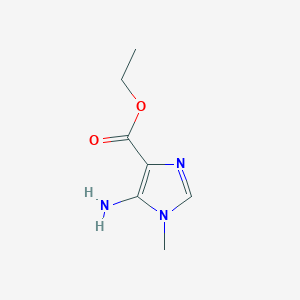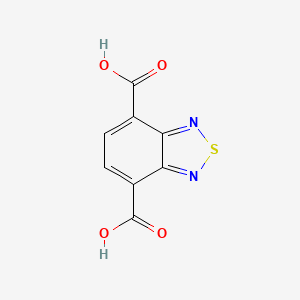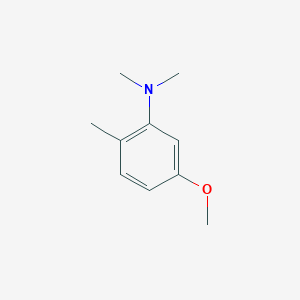
5-氨基-1-甲基-1H-咪唑-4-羧酸乙酯
描述
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is an organic compound with the molecular formula C7H11N3O2 . It is an off-white to yellow crystalline powder .
Molecular Structure Analysis
The molecular weight of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is 169.18 . The structure of imidazole compounds generally contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is a white to pale yellow solid . It is highly soluble in water and other polar solvents .科学研究应用
超分子结构
研究人员已经研究了由 5-氨基-1-芳基-1H-咪唑-4-羧酸乙酯形成的氢键超分子结构。该研究揭示了从一维链到复杂三维网络的多种维度框架,这得益于各种氢键相互作用。这项研究强调了该化合物在理解和设计超分子组装体中的作用,这些组装体在纳米技术和材料科学中具有潜在的应用 (Costa 等,2007)。
重排反应
其应用的另一个方面体现在区域特异性和立体选择性重排反应中。5-氨基-1-(5-O-三苯甲基-2,3-O-异丙基亚丙基-β-D-呋喃核糖基)咪唑-4-羧酸乙酯经历了一系列转化,生成具有重要合成价值的化合物。这突出了它在合成复杂有机分子中的用途,这些分子可能对药物发现和开发有用 (Ewing 等,1995)。
核苷酸合成
该化合物还在核苷酸和核苷类似物的合成中发挥着关键作用。例如,合成 5-氨基-1-β-D-阿拉伯呋喃核糖基咪唑-4-羧酸乙酯并将其用于制备核苷类似物,这对于研究遗传物质至关重要,并且可能具有治疗应用 (Mackenzie & Shaw,1978)。
咪唑衍生物合成
其应用扩展到合成具有潜在生物活性的各种咪唑衍生物。例如,制备了一系列新的具有取代乙酸基团 N(1) 的光学活性 1H-咪唑 3-氧化物,展示了该化合物在创建可作为药物或生物活性物质的分子中的用途 (Jasiński 等,2008)。
抗菌活性
此外,合成了与 5-氨基-1-甲基-1H-咪唑-4-羧酸乙酯具有结构相似性的 2-氨基-4-甲基噻唑-5-羧酸乙酯衍生物的改性,并评估了它们的抗菌活性。这强调了其开发新型抗菌剂的潜力 (Desai 等,2019)。
未来方向
Imidazole compounds, including Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, future research may focus on exploring their potential applications in drug development and other areas of chemistry.
作用机制
Target of Action
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of chemical and biological properties, and they have become an important synthon in the development of new drugs . .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to show various biological activities , which suggest that they may have multiple molecular and cellular effects.
生化分析
Biochemical Properties
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with metal ions such as Co(2+), which can inhibit photosynthetic electron flow and ATP synthesis . These interactions highlight its potential as a biochemical tool for studying enzyme inhibition and metabolic pathways.
Cellular Effects
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, it can modulate cellular functions, leading to changes in metabolic flux and gene expression patterns . These effects make it a valuable compound for studying cellular responses and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with metal ions, such as Co(2+) . These interactions can lead to changes in enzyme activity, affecting metabolic pathways and gene expression. The compound’s ability to modulate enzyme function at the molecular level underscores its potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with metal ions can affect the activity of enzymes involved in photosynthetic electron flow and ATP synthesis
Transport and Distribution
The transport and distribution of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a biochemical tool.
属性
IUPAC Name |
ethyl 5-amino-1-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10(2)4-9-5/h4H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQAKMGJJNPCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179526 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54147-04-5 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54147-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














